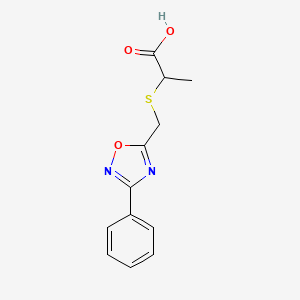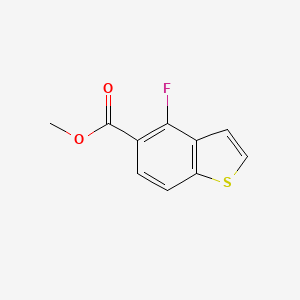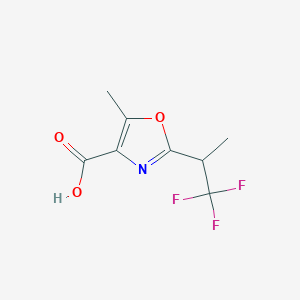
2-Ethoxycarbonylselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxycarbonylselenophene is a selenium-containing heterocyclic compound It belongs to the class of selenophenes, which are characterized by a five-membered ring structure containing one selenium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycarbonylselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromo-3-oxobutanoate with elemental selenium under specific conditions to form the selenophene ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxycarbonylselenophene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenophene ring.
Wissenschaftliche Forschungsanwendungen
2-Ethoxycarbonylselenophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxycarbonylselenophene involves its interaction with molecular targets through its selenium atom. The selenium atom can participate in redox reactions, influencing various biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Thiophene: Contains sulfur instead of selenium. It is widely used in organic electronics and materials science.
Furan: Contains oxygen instead of selenium. It is used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrole: Contains nitrogen instead of selenium. It is important in the synthesis of biologically active compounds.
Uniqueness: 2-Ethoxycarbonylselenophene is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics .
Eigenschaften
Molekularformel |
C7H8O2Se |
|---|---|
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
ethyl selenophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2Se/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
BWTVGQUMIWMJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)

![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)







![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)

